![molecular formula C16H18N2 B1386081 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline CAS No. 1094746-54-9](/img/structure/B1386081.png)
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline
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Overview
Description
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline, also known as 4-QMMA, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is an important chemical intermediate in the synthesis of a variety of products. 4-QMMA is widely used in the field of medicinal chemistry and organic synthesis due to its interesting properties and potential applications.
Scientific Research Applications
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline has a wide range of applications in scientific research. It is used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory drugs, and antiviral agents. It is also used in the synthesis of dyes, pigments, and other organic compounds. 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is also used in the synthesis of organic materials for use in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices.
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dihydro-2h- [1,4]oxazino [2,3-f]quinazolin-derivatives have been evaluated as potent egfr tyrosine kinase inhibitors . The EGFR tyrosine kinase is a key player in cell proliferation and survival, making it a significant target in cancer therapy .
Mode of Action
Based on the structural similarity to other quinoline derivatives, it can be hypothesized that it may interact with its target protein (such as egfr tyrosine kinase) and inhibit its activity, leading to downstream effects such as reduced cell proliferation .
Biochemical Pathways
If we consider its potential role as an egfr tyrosine kinase inhibitor, it could impact the egfr signaling pathway, which plays a crucial role in regulating cell growth, survival, and differentiation .
Result of Action
If it acts as an egfr tyrosine kinase inhibitor, it could potentially lead to reduced cell proliferation and survival, particularly in cancer cells where egfr signaling is often upregulated .
Advantages and Limitations for Lab Experiments
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is a useful compound for laboratory experiments due to its relatively low cost and easy synthesis. Additionally, it has been found to be non-toxic in laboratory tests, which makes it safer to use than other compounds. However, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is not as widely used as other compounds due to its limited availability and the fact that it is not as well-studied as other compounds.
Future Directions
There are a number of potential future directions for 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline research. These include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential applications in drug development and organic synthesis. Additionally, further research into its mechanism of action and its interactions with various proteins and enzymes could lead to new insights into its potential applications. Finally, further research into its potential toxicity and safety could lead to its use in a wider range of laboratory experiments.
Synthesis Methods
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline can be synthesized through a number of methods, including the Knoevenagel condensation, the Mannich reaction, and the Suzuki-Miyaura reaction. In the Knoevenagel condensation, 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline is synthesized by condensing a quinoline derivative with an aldehyde in the presence of a base such as sodium hydroxide. In the Mannich reaction, an amine is reacted with an aldehyde and an acid in the presence of a base to produce 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline. Finally, in the Suzuki-Miyaura reaction, a palladium catalyst is used to cross-couple an aryl halide and an arylboronic acid to form 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-methylaniline.
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-11-14(17)8-9-15(12)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJKNBXWRKZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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